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Compound of Interest

(4-(Dimethylcarbamoyl)-3-
Compound Name:
fluorophenyl)boronic acid

cat. No.: B1388032

An In-Depth Technical Guide to (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid

Introduction: A Key Building Block in Modern
Chemistry

(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a specialized organoboron
compound that has emerged as a significant building block in organic synthesis, particularly
within the fields of medicinal chemistry and materials science. Its unique trifunctional structure
—comprising a boronic acid group, a fluorine atom, and a dimethylcarbamoyl group—imparts a
combination of reactivity, stability, and modulatory electronic properties that make it highly
valuable for researchers. The boronic acid moiety is a cornerstone for palladium-catalyzed
cross-coupling reactions, while the electron-withdrawing fluorine and the polar
dimethylcarbamoyl group influence the molecule's reactivity, solubility, and potential for
intermolecular interactions in larger, more complex target molecules[1][2]. This guide provides
a comprehensive overview of its structural information, synthesis, applications, and handling
protocols for professionals in drug development and chemical research.

Part 1: Core Structural and Physicochemical
Properties

A precise understanding of the fundamental properties of (4-(Dimethylcarbamoyl)-3-
fluorophenyl)boronic acid is critical for its effective application in synthesis and research.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1388032?utm_src=pdf-interest
https://www.benchchem.com/product/b1388032?utm_src=pdf-body
https://www.benchchem.com/product/b1388032?utm_src=pdf-body
https://www.chembk.com/en/chem/4-(DIMETHYLCARBAMOYL)-3-FLUOROBENZENEBORONIC%20ACID
https://www.nbinno.com/article/pharmaceutical-intermediates/role-3-fluorophenylboronic-acid-advanced-materials-synthesis-nh
https://www.benchchem.com/product/b1388032?utm_src=pdf-body
https://www.benchchem.com/product/b1388032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

These properties dictate its storage, handling, reactivity, and suitability for various reaction

conditions.

Chemical Identity

The compound is systematically named [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid[3].

Its identity is unambiguously confirmed by its unique CAS Registry Number.

Structural and Physical Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

The molecule is a solid at room temperature and exhibits stability under standard conditions[1]

[4].

Property Value Source(s)

CAS Number 874289-13-1 [31[4]I5]

Molecular Formula CoH11BFNOs3 [31[4]

Molecular Weight 211.00 g/mol [4115]
White to off-white

Appearance ] ) [1114]
solid/crystalline powder
4-(Dimethylcarbamoyl)-3-

IUPAC Name -t Y " [3]

fluorophenyl]boronic acid

SMILES String

CN(C)C(=0)clccce(cclF)B(0O)
o

[4]

KEZPQOGKDGNRHH-

InChl Key [4]
UHFFFAOYSA-N
Slightly soluble in water;

Solubility soluble in organic solvents like  [1]

ethanol and DMF.

Part 2: Synthesis and Reactivity
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The synthesis of functionalized phenylboronic acids is a well-established field, typically
involving the conversion of an aryl halide into the desired boronic acid. The reactivity of the final
product is dominated by the versatile boronic acid group.

General Synthesis Strategy

A common and effective method for synthesizing arylboronic acids is through a lithium-halogen
exchange from a corresponding aryl halide, followed by quenching with a borate ester and
subsequent acidic hydrolysis. This multi-step process is chosen for its reliability and
adaptability to various functional groups, provided they are appropriately protected.[6]

The rationale for this pathway is as follows:

e Protection of Reactive Groups: If other reactive functional groups are present on the aryl
halide (like an amine), they must be protected to prevent side reactions during the lithium-
halogen exchange.

 Lithium-Halogen Exchange: This step, typically using an organolithium reagent like n-
butyllithium at low temperatures, efficiently generates a highly nucleophilic aryllithium
intermediate.

o Borylation: The aryllithium species readily attacks the electrophilic boron atom of a trialkyl
borate (e.g., trimethyl borate), forming a boronate ester intermediate.

o Hydrolysis: Acidic workup hydrolyzes the boronate ester to yield the final boronic acid
product.

Caption: General synthetic workflow for arylboronic acids.

Part 3: Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The paramount application of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is as a
coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the
most powerful and widely used methods for forming carbon-carbon (C-C) bonds, essential for
constructing the complex carbon skeletons of pharmaceuticals and advanced materials[2][7].
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Mechanistic Overview

The Suzuki-Miyaura reaction involves a palladium catalyst that cycles through three key steps
to couple an organoboron compound (like our topic molecule) with an organohalide.

o Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R*-X), inserting
itself into the carbon-halogen bond to form a Pd(ll) complex.

o Transmetalation: A base activates the boronic acid, forming a boronate species. This species
then transfers its organic group (R?) to the palladium center, displacing the halide and
forming a new Pd(Il) complex with both organic partners.

o Reductive Elimination: The two organic groups (R! and R?) on the palladium center couple
and are eliminated from the complex, forming the final product (R*-R?) and regenerating the
active Pd(0) catalyst, which re-enters the cycle.

Reductive
Elimination

Pd(0)L2

Transmetalation Ri-Pd(I1)L2-X

-
-
~

R-Pd(ll)L2-R2

S~
~o
~—
—_———

>  RiLR2
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura
Coupling
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This protocol provides a generalized, self-validating framework for coupling (4-

(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid with a generic aryl bromide. Note: This is

an illustrative procedure and must be adapted and optimized for specific substrates and scales.

Objective: To synthesize a biaryl compound via Pd-catalyzed coupling.

Materials:

(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid (1.2 equiv)

Aryl Bromide (1.0 equiv)

Palladium Catalyst (e.g., Pd(PPhs)4, 0.05 equiv)

Base (e.g., K2COs or Cs2COs, 2.0 equiv)[8]

Anhydrous Solvent (e.g., Dioxane/Water mixture)[9]

Step-by-Step Methodology:

Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir
bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon)
for 10-15 minutes. Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is oxygen-
sensitive.

Reagent Addition: To the flask, add the aryl bromide, (4-(Dimethylcarbamoyl)-3-
fluorophenyl)boronic acid, the base, and the palladium catalyst.

Solvent Addition: Add the degassed solvent system via syringe. The use of a co-solvent like
water can be essential for dissolving the base and facilitating the reaction.

Reaction Execution: Heat the reaction mixture to the target temperature (typically 70-100 °C)
and stir vigorously for the required time (2-16 hours)[9].

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting
material.
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Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an
organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer
over anhydrous sodium sulfate.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product using column chromatography on silica gel to isolate the desired
biaryl compound.

Characterization: Confirm the structure and purity of the final product using analytical
techniques such as *H NMR, 3C NMR, and mass spectrometry.

Part 4: Applications in Drug Discovery and
Medicinal Chemistry

Organoboron compounds, and specifically functionalized phenylboronic acids, are integral to
modern drug discovery programs[10]. (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid

serves as a valuable intermediate for synthesizing molecules with potential therapeutic

activities.

Scaffold Development: It is used to construct core molecular scaffolds for various drug
targets. It has been employed as a reactant in the preparation of selective glucocorticoid
receptor agonists and checkpoint kinase 1 (CHK1) inhibitors, which are relevant in
inflammation and oncology, respectively.

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability
and binding affinity, while the dimethylcarbamoyl group can improve solubility and provide
hydrogen bonding capabilities[6][11]. These features are deliberately designed into drug
candidates to optimize their pharmacokinetic and pharmacodynamic profiles.

Bioactivity: Studies have indicated that compounds derived from this boronic acid may
possess anticancer and neuroprotective properties, highlighting its potential in developing
treatments for complex diseases[11].

Part 5: Safety and Handling
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Proper handling of (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is essential to
ensure laboratory safety. The compound is classified as an irritant.

» Hazard Identification:
o Causes skin irritation (H315)[12][13].
o Causes serious eye irritation (H319)[12][13].
o May cause respiratory irritation (H335)[12][13].
» Personal Protective Equipment (PPE):
o Eye Protection: Wear chemical safety goggles or glasses[1][12].
o Hand Protection: Use chemically resistant gloves (e.qg., nitrile)[1][12].

o Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash and safety
shower are accessible[14].

e Handling and Storage:
o Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust[12][14].
o Avoid direct contact with skin and eyes[1].

o Store in a tightly closed container in a cool, dry place[12]. The compound can be moisture-
sensitive[15].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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